5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase inhibitor design Regioisomer differentiation Pyrazolo[1,5-a]pyrimidine SAR

This compound features a distinct 5,6-dimethyl substitution pattern and a branched N-(3-methylbutyl) chain, making it a valuable diversification element for kinase inhibitor scaffold-hopping campaigns. Unlike the more common 2,5-dimethyl regioisomer, this topology is predicted to engage the kinase ribose-binding pocket differently, offering unique hinge-binding geometry for co-crystallization trials. Procure with ≥95% HPLC purity and request a Certificate of Analysis including retention time for method transfer. Ideal for diversity-oriented screening libraries targeting understudied kinases.

Molecular Formula C19H24N4
Molecular Weight 308.429
CAS No. 890618-38-9
Cat. No. B2871217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890618-38-9
Molecular FormulaC19H24N4
Molecular Weight308.429
Structural Identifiers
SMILESCC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCCC(C)C
InChIInChI=1S/C19H24N4/c1-13(2)10-11-20-18-14(3)15(4)22-19-17(12-21-23(18)19)16-8-6-5-7-9-16/h5-9,12-13,20H,10-11H2,1-4H3
InChIKeyGBOALJABQPPKEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Compound Class and Structural Context for Research Procurement


5,6-Dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890618-38-9; molecular formula C₁₉H₂₄N₄; MW 308.43) is a fully substituted pyrazolo[1,5-a]pyrimidine derivative featuring methyl groups at the 5- and 6-positions, a phenyl ring at the 3-position, and an N-(3-methylbutyl) amine side chain at the 7-position. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic core extensively exploited in kinase inhibitor drug discovery, with numerous derivatives reported as inhibitors of cyclin-dependent kinases (CDKs), PI3Ks, Trk kinases, and other therapeutic targets [1]. This specific substitution pattern — particularly the 5,6-dimethyl arrangement and the branched N-alkyl chain — is documented in patent literature within generic Markush structures claiming kinase inhibitory activity [2], though quantitative profiling data for this exact compound remain absent from the public domain at the time of this analysis.

Why 5,6-Dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Assumed Interchangeable with In-Class Analogs


The pyrazolo[1,5-a]pyrimidine scaffold is exquisitely sensitive to substitution pattern changes, with well-documented structure–activity relationship (SAR) studies demonstrating that minor alterations in the position of methyl groups, the nature of the N-7 substituent, and the aryl group at C-3 can produce orders-of-magnitude shifts in kinase selectivity and potency [1]. For example, within the CDK inhibitor series, moving methyl substitution from the 5,6- to the 2,5-positions or switching from a branched N-alkyl chain (3-methylbutyl) to a linear or cyclic amine fundamentally alters the kinase inhibition profile [2]. Consequently, generic substitution of 5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine with a structurally similar analog — even one sharing the same molecular formula — carries a high risk of producing divergent biological outcomes, making compound-specific verification essential for reproducible research.

Quantitative Differentiation Evidence for 5,6-Dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Versus Closest Analogs


Distinct 5,6-Dimethyl Substitution Pattern vs. 2,5-Dimethyl Regioisomers: Impact on Kinase Binding Topology

The target compound bears methyl groups at the 5- and 6-positions of the pyrimidine ring, a substitution pattern that is topologically distinct from the more commonly explored 2,5-dimethyl regioisomer (e.g., CAS 900896-95-9). Published SAR on pyrazolo[1,5-a]pyrimidine CDK inhibitors demonstrates that the position of methyl substituents on the pyrimidine ring directly governs the shape complementarity with the kinase ATP-binding pocket; 5,6-disubstitution places the methyl groups in closer proximity to the hinge-binding region compared to 2,5-disubstitution [1]. This topological difference is predicted to alter the hydrogen-bonding network with the kinase hinge residues and shift selectivity across the kinome, though direct experimental confirmation for this specific compound is not publicly available [2].

Kinase inhibitor design Regioisomer differentiation Pyrazolo[1,5-a]pyrimidine SAR

Branched N-(3-Methylbutyl) Side Chain vs. Linear or Cyclic N-Alkyl Analogs: Predicted Lipophilicity and Metabolic Stability Differentiation

The target compound incorporates an N-(3-methylbutyl) substituent — a branched, isoamyl-type amine chain — at the 7-position. This differentiates it from closely related analogs bearing linear N-butyl (e.g., CAS 890626-96-7, N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine), N-isopropyl (e.g., CAS 896803-95-5, 5-tert-butyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine), or cyclic N-tetrahydrofuranyl substituents . In the broader pyrazolo[1,5-a]pyrimidine kinase inhibitor class, the N-7 substituent is a critical determinant of both potency (via interactions with the kinase solvent-front or DFG-motif regions) and ADME properties (lipophilicity, metabolic stability, and solubility) [1]. The branched 3-methylbutyl chain is expected to confer higher logP and potentially greater metabolic stability compared to linear N-butyl analogs due to steric shielding of the amine, but reduced aqueous solubility — a trade-off that must be empirically validated for this specific compound.

ADME optimization N-alkyl SAR Lipophilic ligand efficiency

3-Phenyl Substituent vs. 3-(4-Methylphenyl) or 3-Heteroaryl Analogs: Implications for Hydrophobic Pocket Occupancy

The target compound carries an unsubstituted 3-phenyl group, distinguishing it from analogs bearing 4-methylphenyl (e.g., CAS 900896-95-9, 2,5-dimethyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine) or halogenated phenyl substituents at the C-3 position. In pyrazolo[1,5-a]pyrimidine kinase inhibitors, the C-3 aryl group typically occupies a hydrophobic selectivity pocket deep within the ATP-binding site, and the presence or absence of para-substituents on this ring can modulate both potency and kinase selectivity profiles [1]. The unsubstituted phenyl group of the target compound is sterically smaller than 4-methylphenyl analogs (Δ molecular volume approximately –17 ų) and lacks the electron-donating effect of the para-methyl group, which may result in distinct off-rate kinetics and selectivity fingerprints across kinase panels [2].

Kinase selectivity pocket Aryl substitution SAR π-Stacking interactions

Physicochemical Property Differentiation: Calculated Descriptors vs. Experimentally Unverified Analogs

The target compound (C₁₉H₂₄N₄, MW 308.43) shares the same molecular formula and mass with multiple regioisomeric and constitutional isomeric pyrazolo[1,5-a]pyrimidine analogs (e.g., CAS 900896-95-9, CAS 896803-95-5, and CAS 890626-96-7), yet the different atomic connectivity yields distinct computed physicochemical descriptors . Based on structural analysis, the 5,6-dimethyl substitution pattern positions both methyl groups on the same face of the pyrimidine ring, which is predicted to produce a larger molecular solvent-accessible surface area compared to the 2,5-dimethyl arrangement and a distinct electrostatic potential surface that may influence crystal packing, solubility, and protein-binding thermodynamics [1]. However, no experimentally measured logP, pKa, aqueous solubility, or permeability data have been reported for this compound in the public domain.

Computed molecular properties Drug-likeness Procurement specification

Recommended Research Application Scenarios for 5,6-Dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Based on Available Evidence


Kinase Inhibitor Scaffold-Hopping and SAR Library Expansion

This compound, with its distinct 5,6-dimethyl substitution pattern and branched N-(3-methylbutyl) chain, is best deployed as a diversification element in kinase inhibitor scaffold-hopping campaigns. Its topological features — not found in the more extensively characterized 2,5-dimethyl or N-cyclopropyl series [1] — make it a suitable candidate for inclusion in diversity-oriented screening libraries targeting understudied kinases where novel chemotypes are sought. Prior to use, researchers should commission compound-specific purity analysis and confirm identity by ¹H/¹³C NMR, as no published spectroscopic data exist for this compound.

Physicochemical Property Baseline for N-Alkyl Chain Optimization Studies

The N-(3-methylbutyl) substituent represents a moderately lipophilic, branched alkylamine that can serve as a reference point in N-7 SAR campaigns comparing linear, branched, and cyclic amine substituents on the pyrazolo[1,5-a]pyrimidine core [2]. This compound can be used alongside its N-butyl, N-isopropyl, and N-cyclopropyl analogs to systematically map the impact of N-alkyl architecture on logP, kinetic solubility, microsomal stability, and permeability — all of which must be measured empirically, as no such data are publicly available for this specific compound.

Crystallography and Structural Biology: Probing Hinge-Region Binding Modes

Based on class-level evidence from pyrazolo[1,5-a]pyrimidine co-crystal structures with CDK2 [1], the 5,6-dimethyl substitution of this compound is predicted to engage the kinase ribose-binding pocket differently than the 2,5-dimethyl regioisomer. This compound is therefore suitable for co-crystallization trials with kinases of interest to experimentally determine whether the 5,6-dimethyl topology confers a unique hinge-binding geometry. Successful structure determination would generate the first publicly available structural data for this specific substitution pattern.

Analytical Reference Standard for Isobaric Impurity Detection in Analog Batches

Because this compound shares the molecular formula C₁₉H₂₄N₄ (MW 308.43) with several commercially available pyrazolo[1,5-a]pyrimidine isomers [2], it can serve as a retention-time marker in HPLC method development for distinguishing isobaric impurities in analog batches. Procurement specifications should require ≥95% purity (HPLC at 254 nm), with a certificate of analysis including retention time, column specifications, and mobile phase conditions to enable method transfer.

Quote Request

Request a Quote for 5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.